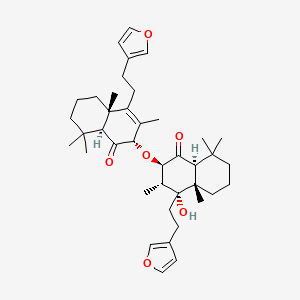![molecular formula C8H14O2 B14753845 2,10-Dioxabicyclo[4.3.1]decane CAS No. 282-60-0](/img/structure/B14753845.png)
2,10-Dioxabicyclo[4.3.1]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,10-Dioxabicyclo[431]decane is a bicyclic organic compound characterized by its unique structure, which includes two oxygen atoms incorporated into a bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,10-Dioxabicyclo[4.3.1]decane typically involves ring closure reactions. One common method is the ring closure of α,α′-dihalobicyclo[3.3.1]nonane-diones under Favorskii reaction conditions . This method efficiently produces oxatricyclo[4.3.1.03,8]decanes.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, are applicable.
Analyse Chemischer Reaktionen
Types of Reactions: 2,10-Dioxabicyclo[4.3.1]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution can introduce halogenated or other functionalized products.
Wissenschaftliche Forschungsanwendungen
2,10-Dioxabicyclo[4.3.1]decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,10-Dioxabicyclo[4.3.1]decane involves its interaction with molecular targets and pathways. The specific pathways depend on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Trans-decalin: Another bicyclic compound with a similar structural framework.
Trans-octalin: Shares structural similarities and is used in similar applications.
Uniqueness: 2,10-Dioxabicyclo[4.3.1]decane is unique due to the presence of two oxygen atoms in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds like trans-decalin and trans-octalin .
Eigenschaften
CAS-Nummer |
282-60-0 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
2,10-dioxabicyclo[4.3.1]decane |
InChI |
InChI=1S/C8H14O2/c1-3-7-4-2-6-9-8(5-1)10-7/h7-8H,1-6H2 |
InChI-Schlüssel |
QYAFOOMKBQPCDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCCOC(C1)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


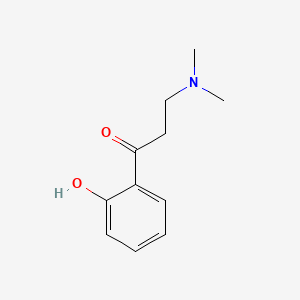
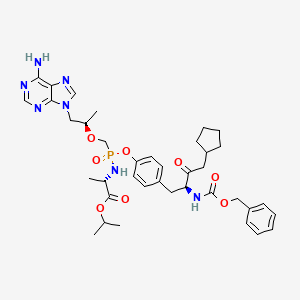

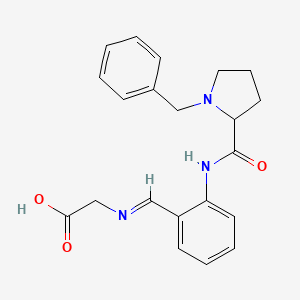
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
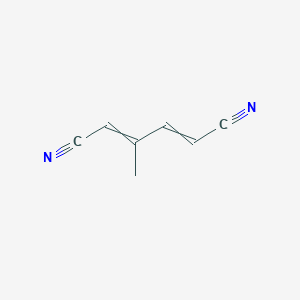
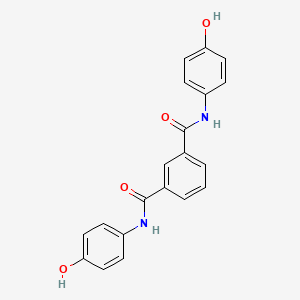
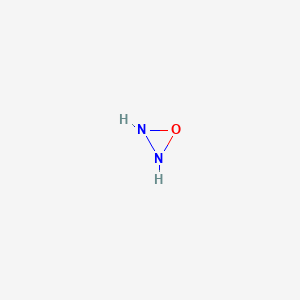
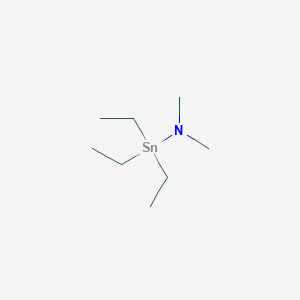
![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)
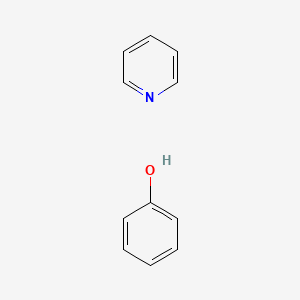
![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)
